1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate
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Overview
Description
1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a chemical compound with the molecular formula C13H11N3O. It is a benzotriazole derivative, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring, and they exhibit interesting chemical properties due to their unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate typically involves the reaction of benzyl halides with benzotriazole under specific conditions. One common method is the nucleophilic substitution reaction where benzotriazole acts as a nucleophile, attacking the benzyl halide to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The benzyl group in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the benzyl position.
Scientific Research Applications
1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the benzyl group.
1-Benzylbenzotriazole: A closely related compound with a similar structure but without the oxidized triazole ring.
3-Oxidobenzotriazole: Another derivative with an oxidized triazole ring but without the benzyl group.
Uniqueness
1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate is unique due to the presence of both the benzyl group and the oxidized triazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-benzyl-3-oxidobenzotriazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-16-13-9-5-4-8-12(13)15(14-16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSSLHDIYFWEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3[N+](=N2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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